5-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one
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Overview
Description
The compound appears to contain a pyrimidine derivative, which is often used as a building block in the preparation of bio-active compounds . It also contains a piperazine and a piperidinone group, which are common in many pharmaceuticals and contribute to their biological activity.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve multi-step reactions that build up the complex structure piece by piece .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups .Scientific Research Applications
Radiolabeled Antagonists in PET Imaging
5-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one is used as a radiolabeled antagonist for the study of 5-HT1A receptors in positron emission tomography (PET). This is crucial in researching the serotonergic neurotransmission system, helping to understand its function in various physiological and pathological conditions (Plenevaux et al., 2000).
Neurological Disorder Research
The compound plays a significant role in studying neurological disorders like Alzheimer's disease. By quantifying 5-HT1A receptor densities in the brains of Alzheimer's patients, researchers can better understand the disease's neurochemical alterations (Kepe et al., 2006).
Synthesis of Novel Compounds for Therapeutic Applications
Research into synthesizing novel compounds derived from this chemical structure has shown promise in developing anti-inflammatory and analgesic agents. This involves creating heterocyclic compounds with potential cyclooxygenase inhibitors properties (Abu‐Hashem et al., 2020).
Antipsychotic Drug Development
The compound's derivatives are explored for their potential as antipsychotic agents. These derivatives are evaluated for their affinity for dopamine and serotonin receptors, which is crucial in the development of new treatments for psychiatric disorders (Raviña et al., 2000).
Corrosion Inhibition in Materials Science
In the field of materials science, derivatives of this compound are investigated for their efficacy in inhibiting the corrosion of metals. Quantum chemical and molecular dynamic simulation studies are conducted to predict the inhibition efficiencies, demonstrating the compound's versatility beyond biomedical applications (Kaya et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which suggests that this compound may also interact with various cellular targets.
Mode of Action
It is known that similar compounds interact with their targets and cause changes at the molecular level . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence a wide range of biochemical pathways.
Pharmacokinetics
The suzuki–miyaura cross-coupling reaction, which is widely used in the synthesis of carbon–carbon bonds, is known for its mild and functional group tolerant reaction conditions, and its use of relatively stable, readily prepared, and generally environmentally benign organoboron reagents . This suggests that compounds synthesized using this method, such as the one , may have favorable pharmacokinetic properties.
Result of Action
It is known that similar compounds, such as indole derivatives, have diverse biological activities . This suggests that this compound may also have a wide range of effects at the molecular and cellular levels.
Action Environment
It is known that the success of the suzuki–miyaura cross-coupling reaction, which may be used in the synthesis of this compound, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the action, efficacy, and stability of this compound may be influenced by various environmental factors.
Properties
IUPAC Name |
5-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O3/c1-30-16-5-2-14(3-6-16)19-18(22)20(25-13-24-19)26-8-10-27(11-9-26)21(29)15-4-7-17(28)23-12-15/h2-3,5-6,13,15H,4,7-12H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDPNFLIVTZZEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4CCC(=O)NC4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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